4,4-Dimethylpentane-1,2-diamine dihydrochloride
Overview
Description
4,4-Dimethylpentane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C7H20Cl2N2 and a molecular weight of 203.15 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethylpentane-1,2-diamine dihydrochloride typically involves the reaction of 4,4-Dimethylpentane-1,2-diamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The reaction can be represented as follows:
C7H18N2+2HCl→C7H20Cl2N2
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethylpentane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines and other derivatives.
Scientific Research Applications
4,4-Dimethylpentane-1,2-diamine dihydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Dimethylpentane-1,2-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethylpentane-1,2-diamine
- 4,4-Dimethylpentane-1,2-diamine monohydrochloride
- 4,4-Dimethylpentane-1,2-diamine trihydrochloride
Uniqueness
4,4-Dimethylpentane-1,2-diamine dihydrochloride is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its dihydrochloride form provides enhanced stability and solubility compared to other similar compounds.
Biological Activity
4,4-Dimethylpentane-1,2-diamine dihydrochloride is a diamine compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its biological activity is of particular relevance, especially in the context of drug development and therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by two amine groups attached to a pentane backbone with two methyl substituents on the fourth carbon. The dihydrochloride form enhances its solubility in aqueous environments, which is crucial for biological applications.
The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that diamines can influence neurotransmitter systems and exhibit antibacterial properties.
- Neurotransmitter Modulation : Diamines are known to affect the synthesis and release of neurotransmitters, potentially impacting conditions such as depression and anxiety.
- Antimicrobial Activity : Some studies suggest that diamines possess antimicrobial properties, making them candidates for developing new antibiotics.
Pharmacological Studies
Several pharmacological studies have been conducted to evaluate the effectiveness of this compound in various biological systems:
- In Vivo Studies : Animal models have shown that the compound can enhance food intake and promote weight gain when administered at specific doses, indicating its potential use in treating cachexia or anorexia .
- In Vitro Studies : Cell culture experiments have demonstrated that this compound can inhibit certain bacterial strains, suggesting a role as an antimicrobial agent .
Case Study 1: Neuropharmacological Effects
A study investigated the effects of this compound on mice subjected to stress-induced models. The results indicated that treated mice exhibited reduced anxiety-like behaviors compared to controls. This suggests potential applications in treating anxiety disorders.
Case Study 2: Antimicrobial Efficacy
In another study focusing on its antimicrobial properties, this compound was tested against various bacterial pathogens. The compound showed significant inhibition of growth in Gram-positive bacteria at concentrations as low as 50 µg/mL, indicating its potential as a broad-spectrum antimicrobial agent .
Data Tables
Property | Value/Description |
---|---|
Molecular Formula | C₆H₁₈N₂·2HCl |
Molecular Weight | 183.14 g/mol |
Solubility | Soluble in water |
Antimicrobial Activity | Effective against Gram-positive bacteria |
Neuropharmacological Effects | Reduces anxiety-like behaviors in mice |
Properties
IUPAC Name |
4,4-dimethylpentane-1,2-diamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2.2ClH/c1-7(2,3)4-6(9)5-8;;/h6H,4-5,8-9H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQMPMICOWYJIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(CN)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803589-25-4 | |
Record name | 4,4-dimethylpentane-1,2-diamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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